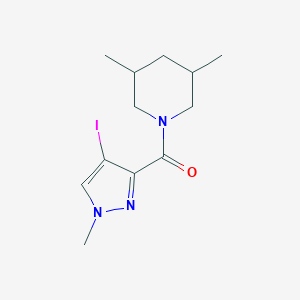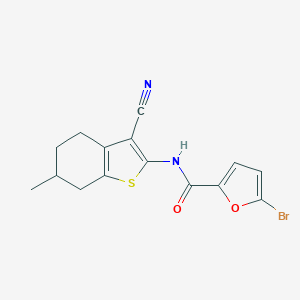
(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound that features a pyrazole ring substituted with an iodine atom and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction forms pyrazole intermediates, which are then further functionalized . The iodine atom is introduced through electrophilic substitution reactions, often using iodine or iodine-containing reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and green chemistry principles, can be applied to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include pyrazolone derivatives, alcohol derivatives, and various substituted pyrazoles .
Aplicaciones Científicas De Investigación
(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity to certain targets, leading to increased biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: A similar compound used in various organic synthesis reactions.
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity.
Uniqueness
(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various research applications .
Propiedades
Fórmula molecular |
C12H18IN3O |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
(3,5-dimethylpiperidin-1-yl)-(4-iodo-1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H18IN3O/c1-8-4-9(2)6-16(5-8)12(17)11-10(13)7-15(3)14-11/h7-9H,4-6H2,1-3H3 |
Clave InChI |
LIMXQSWLASCBBP-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=NN(C=C2I)C)C |
SMILES canónico |
CC1CC(CN(C1)C(=O)C2=NN(C=C2I)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B334264.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N'-(3-chloro-4-methylphenyl)-N-ethylimidothiocarbamate](/img/structure/B334266.png)
![Isopropyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B334270.png)
![2-(5-chlorothiophen-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B334272.png)




![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B334279.png)
![6-ETHYL-2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B334280.png)

![ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B334283.png)
